

An In-Depth Technical Guide to the Neuropeptide Y Y5 Receptor

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Compound of Interest

Compound Name: MK-0557

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Introduction

The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, most notably in the regulation of food intake and energy homeostasis. As a member of the NPY receptor family, which also includes Y1, Y2, and Y4 subtypes in humans, the Y5 receptor is a key target for the development of therapeutics aimed at treating obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the NPY Y5 receptor, including its molecular characteristics, signaling pathways, and the experimental protocols used for its study.

Molecular Biology and Pharmacology

The NPY Y5 receptor is encoded by the NPY5R gene and is primarily expressed in the central nervous system, with particularly high concentrations in the hypothalamus, a region of the brain critical for appetite regulation.^[1] The receptor binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.^[1]

Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (K_i in nM) of various agonists and antagonists for the NPY Y5 receptor. This data is crucial for understanding the structure-activity relationships of compounds targeting this receptor.

Table 1: NPY Y5 Receptor Agonist Affinities

Agonist	Ki (nM)	Receptor Selectivity
Neuropeptide Y (NPY)	~1-10	Y1, Y2, Y5
[D-Trp32]NPY	High	Y5 selective
[Ala31, Aib32]NPY	High	Y5 selective[2]
[cPP1-7, NPY19-23, His34]hPP	High	Potent and selective Y5 agonist[2]
Peptide YY (PYY)	~1-10	Y1, Y2, Y5
NPY (2-36)	Moderate	Y2/Y5 selective[1]
[Leu31,Pro34]pNPY	Moderate	Y1/Y4/Y5 selective[1]

Table 2: NPY Y5 Receptor Antagonist Affinities

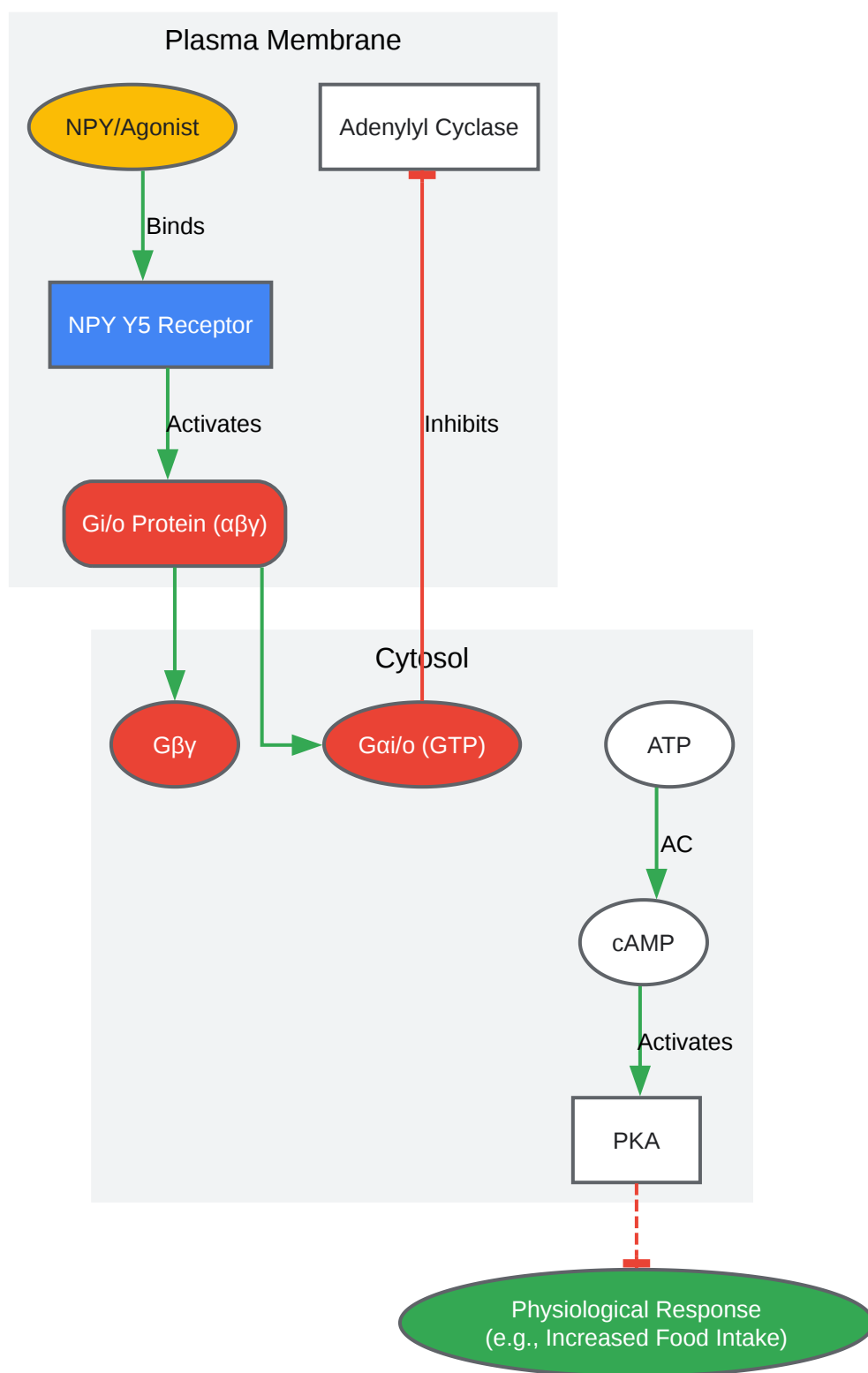
Antagonist	Ki (nM)	Notes
CGP71683A	1.3[3]	Competitive antagonist, low affinity for Y1 and Y2.[3]
MK-0557	1.6[3]	Highly selective, orally available.[3]
Velneperit (S-2367)	High	Orally active, penetrates the blood-brain barrier.[3]
L-152,804	26[3]	Orally active and selective.[3]
Lu AA33810	1.5 (rat)[3]	Selective, orally active, and brain-penetrant.[3]
NTNCB	8 (human)[3]	Potent and selective.[3]
J-115814	620	Also shows high affinity for Y1. [3]

Signaling Pathways

The NPY Y5 receptor is coupled to inhibitory G proteins of the Gi/o family.^[4] Upon agonist binding, the receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and physiological responses.

Canonical Gi/o Signaling Pathway

Activation of the NPY Y5 receptor leads to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. The activated G α i/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^[5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

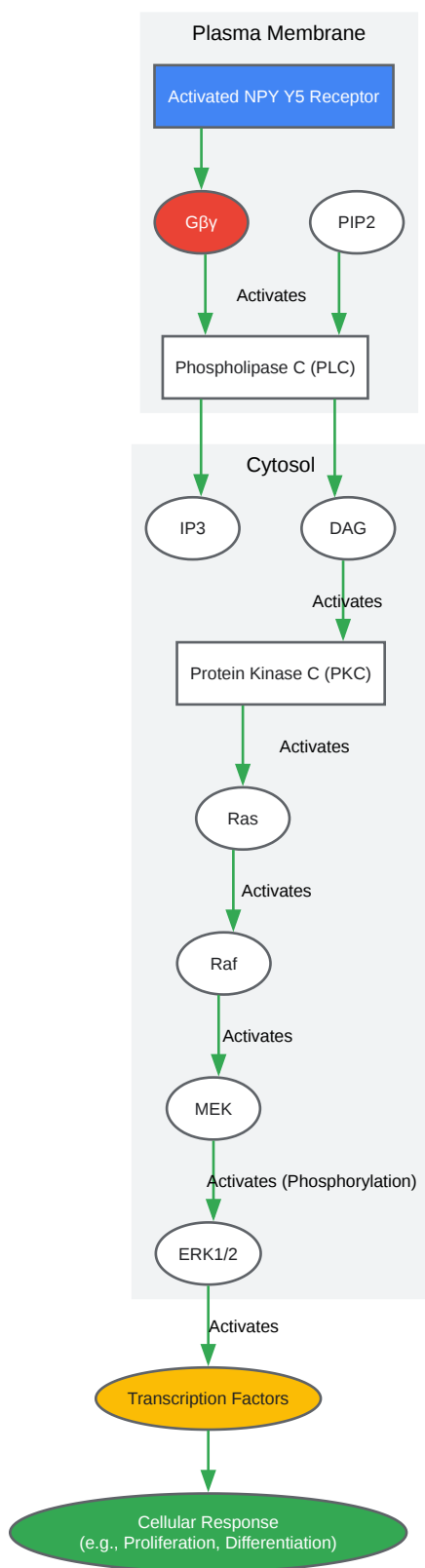


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Canonical NPY Y5 Receptor Gi/o Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The NPY Y5 receptor also signals through the MAPK/ERK pathway, which is involved in cell growth and proliferation.[4] This activation is mediated by the G β γ subunits of the G protein, which can activate Phospholipase C (PLC). PLC activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn can activate the Ras-Raf-MEK-ERK cascade.



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NPY Y5 Receptor-Mediated MAPK/ERK Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NPY Y5 receptor.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the NPY Y5 receptor.

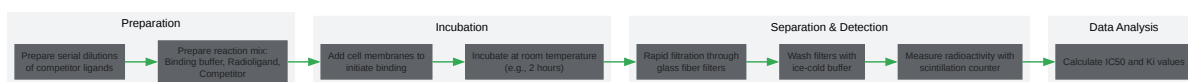
Materials:

- Cell membranes from HEK293 cells stably expressing the human NPY Y5 receptor.
- Radioligand: [125 I]Peptide YY ([125 I]PYY) or a more Y5-selective radioligand like [125 I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[6]
- Non-labeled competitor ligands (agonists and antagonists).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the non-labeled competitor ligands.
- In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of the competitor ligand.
- Initiate the binding reaction by adding the cell membrane preparation.
- Incubate for 2 hours at room temperature with gentle agitation.[7]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate K_i values from IC_{50} values using the Cheng-Prusoff equation.



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Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of NPY Y5 receptor agonists to inhibit adenylyl cyclase activity.

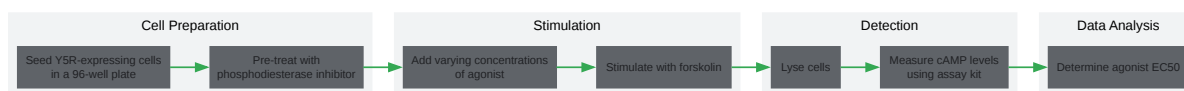
Materials:

- HEK293 or CHO cells stably expressing the human NPY Y5 receptor.
- Forskolin (an adenylyl cyclase activator).
- Test compounds (agonists).
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Cell lysis buffer.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

- Seed cells in a 96-well plate and grow to confluence.

- Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.
- Add varying concentrations of the test agonist to the cells and incubate for 10-15 minutes.
- Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production and incubate for a further 15-30 minutes.
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.



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